

Application Notes and Protocols: [pTyr5] EGFR (988-993) (TFA) Peptide

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Compound of Interest

Compound Name: [pTyr5] EGFR (988-993) (TFA)

Cat. No.: B12423284

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Product Information and Specifications

The [pTyr5] EGFR (988-993) (TFA) peptide is a high-purity, synthetic phosphopeptide corresponding to a critical autophosphorylation site of the human Epidermal Growth Factor Receptor (EGFR). The phosphorylation of Tyrosine 992 (Tyr992) is a key event in the activation of intracellular signaling pathways.^{[1][2][3]} This peptide is an invaluable tool for studying EGFR-mediated signal transduction, identifying novel kinase inhibitors or activators, and characterizing protein tyrosine phosphatases (PTPs).

This product is supplied as a trifluoroacetate (TFA) salt, which results from the purification process.^{[4][5]} While suitable for many applications, TFA may affect certain biological assays, and users should consider its potential impact.^[6]

Table 1: Peptide Specifications

Property	Description
Peptide Name	[pTyr5] EGFR (988-993) (TFA)
Sequence	Asp-Glu-Asn-Ala-pTyr-Leu (D-E-N-A-pY-L)
Origin	Human EGFR, autophosphorylation site Tyr992. [7][8]
Modification	Phosphorylated Tyrosine at position 5 ([pTyr5]).
Counterion	Trifluoroacetate (TFA) Salt.[5]
Appearance	White lyophilized powder.
Purity (HPLC)	Typically ≥95%.
Molecular Weight	Varies based on salt form; consult the product-specific data sheet.

Reconstitution and Handling

Proper handling and reconstitution are critical to maintain the peptide's integrity and ensure experimental reproducibility. Lyophilized peptides are hygroscopic and should be handled with care to prevent moisture absorption.[9]

Protocol for Reconstituting the Lyophilized Peptide

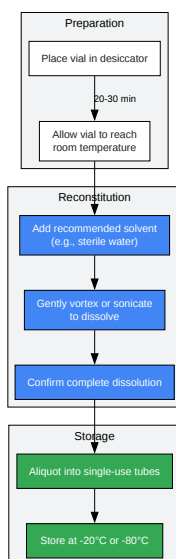
- **Equilibrate Vial:** Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator (approximately 20-30 minutes).[9] This prevents condensation from forming inside the vial, which can degrade the peptide.
- **Select Solvent:** The choice of solvent depends on the peptide's sequence and the intended downstream application. Based on its acidic residues (Asp, Glu), this peptide may dissolve in slightly basic buffers. However, sterile, high-purity water (e.g., HPLC-grade) or a buffer compatible with your assay (e.g., HEPES, Tris) is recommended. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be used first, followed by dilution with an aqueous buffer; however, DMSO solutions are not recommended for long-term storage.
[10]

- **Perform a Solubility Test (Recommended):** If you are uncertain about the best solvent, first test the solubility of a small amount of the peptide.
- **Reconstitution:** Add the desired volume of the recommended solvent to the vial. Gently vortex or sonicate the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause aggregation.
- **Stock Solution Preparation:** A common starting stock concentration is 1-10 mM. For example, to make a 1 mM stock solution of a peptide with a molecular weight of 1000 g/mol, dissolve 1 mg of the peptide in 1 mL of solvent.

Table 2: Recommended Solvents and Concentrations

Solvent	Concentration Range	Notes
Sterile, HPLC-Grade Water	1-10 mM	Recommended for initial reconstitution. Check for complete dissolution.
Assay-Specific Buffer (e.g., HEPES, Tris)	1-10 mM	Ideal for direct use in kinase, phosphatase, or binding assays. Ensure the buffer pH is between 5.0 and 7.0 for optimal peptide stability during storage. [10] [11]
Dimethyl Sulfoxide (DMSO)	Up to 50 mM	Use only if the peptide shows poor solubility in aqueous solutions. Prepare a high-concentration stock and dilute with aqueous buffer. Do not store peptide solutions containing DMSO. [10]

Reconstitution Workflow



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Caption: Workflow for reconstituting lyophilized peptide.

Storage and Stability

Proper storage is essential to prevent degradation and maintain the bioactivity of the peptide.

Table 3: Storage Conditions

Form	Storage Temperature	Duration	Notes
Lyophilized Powder	-20°C or -80°C	Long-term (Years)	Store in a desiccator, protected from light. [11][12][13] Repeatedly warming to room temperature should be avoided.
4°C	Short-term (Weeks)	Acceptable for short periods, but -20°C is strongly recommended for any storage beyond immediate use.[9][12]	
Reconstituted Solution	-20°C or -80°C	Short-term (Months)	Aliquot into single-use volumes to avoid freeze-thaw cycles, which can degrade the peptide.[10][11] Solutions are inherently less stable than the lyophilized powder.[9]
4°C	Very Short-term (Days)	Not recommended. If necessary, use within a few days and ensure the solution is sterile to prevent microbial growth.	

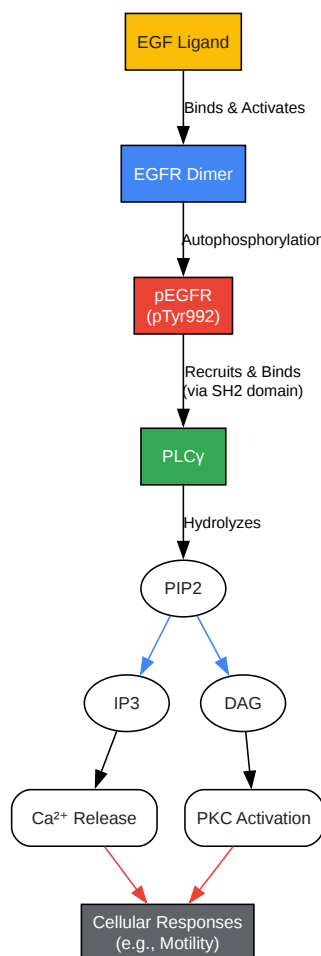
Application Notes: Biological Context

EGFR Signaling and the Role of Tyr992

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon ligand binding, dimerizes and undergoes autophosphorylation on several C-terminal tyrosine residues.[14][15] These phosphorylated sites act as docking platforms for various signaling proteins containing SH2 or PTB domains.[1]

Phosphorylation of Tyr992 is a key autophosphorylation event that creates a high-affinity binding site for the SH2 domain of Phospholipase C-gamma (PLC γ).[1][14][15] The recruitment and subsequent activation of PLC γ initiates downstream signaling cascades, including the hydrolysis of PIP2 into IP3 and DAG, leading to calcium mobilization and Protein Kinase C (PKC) activation. This pathway is crucial for cellular processes like cell motility.[1]

EGFR Signaling Pathway via Tyr992



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Caption: EGFR signaling pathway initiated by Tyr992 phosphorylation.

Experimental Protocols

Protocol: Substrate for Protein Tyrosine Phosphatase (PTP) Assay

This peptide serves as an excellent substrate to measure the activity of PTPs that dephosphorylate EGFR.

Materials:

- [pTyr5] EGFR (988-993) peptide stock solution (e.g., 1 mM in assay buffer).
- Purified PTP enzyme (e.g., SHP2, PTP1B).
- PTP Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2).
- Phosphate detection reagent (e.g., Malachite Green or similar).
- 96-well microplate.

Methodology:

- Prepare Reactions: In a 96-well plate, prepare reaction mixtures containing PTP Assay Buffer and the EGFR phosphopeptide at a final concentration of 10-100 μ M.
- Initiate Reaction: Add the PTP enzyme to each well to start the dephosphorylation reaction. Include a "no enzyme" control.
- Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 15-60 minutes.
- Stop Reaction & Detect: Stop the reaction and measure the amount of free phosphate released using a phosphate detection reagent according to the manufacturer's instructions.
- Analyze Data: Quantify PTP activity by comparing the phosphate released in the enzyme-treated samples to a standard curve and the "no enzyme" control.

Protocol: Competitive Binding Assay for SH2 Domains

This protocol uses the phosphopeptide to compete with a labeled probe for binding to an SH2 domain, allowing for the screening of inhibitors.

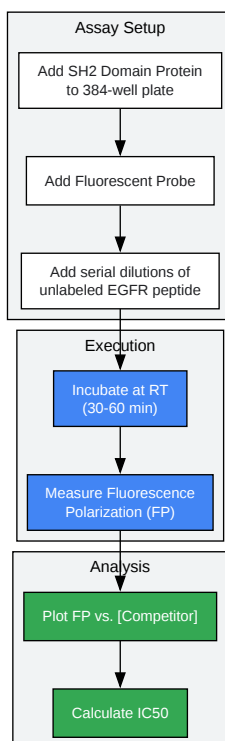
Materials:

- [pTyr5] EGFR (988-993) peptide stock solution.
- Fluorescently-labeled version of the same peptide or another known SH2-binding phosphopeptide (Probe).
- Purified, recombinant SH2 domain protein (e.g., PLC γ SH2 domain).
- Binding Buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA).
- 384-well, low-volume, black microplate.
- Plate reader capable of measuring fluorescence polarization or similar technology.

Methodology:

- **Prepare Reagents:** In the binding buffer, prepare solutions of the SH2 domain protein, the fluorescent probe, and serial dilutions of the unlabeled [pTyr5] EGFR peptide (competitor).
- **Set up Assay:** Add the SH2 domain protein and the fluorescent probe to all wells at a fixed concentration.
- **Add Competitor:** Add the serially diluted unlabeled peptide to the wells. Include a "no competitor" control (maximum signal) and a "no SH2 domain" control (background).
- **Incubate:** Incubate the plate at room temperature for 30-60 minutes, protected from light.
- **Measure Signal:** Read the fluorescence polarization (FP) of each well.
- **Analyze Data:** As the concentration of the unlabeled peptide increases, it will displace the fluorescent probe from the SH2 domain, causing a decrease in the FP signal. Plot the FP signal against the log of the competitor concentration to determine the IC₅₀ value.

Experimental Workflow: Competitive Binding Assay



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Caption: Workflow for a competitive SH2 domain binding assay.

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